Emapunil is a synthetic ligand of the translocator protein 18 kDa (TSPO). [] TSPO, formerly known as the peripheral benzodiazepine receptor, is a five-transmembrane domain protein primarily found in the outer mitochondrial membrane. [] This protein is primarily recognized for its role in steroidogenesis, particularly the production of neuroactive steroids like allopregnanolone within the brain. [] Emapunil acts as a selective agonist at TSPO. []
Emapunil, also known as XBD173, is a synthetic compound recognized for its role in regulating steroidogenesis, particularly the synthesis of neuroactive steroids such as allopregnanolone in the brain. It is classified as a ligand for the translocator protein, which has implications in various neuropsychological conditions including anxiety and depression. Emapunil has garnered attention for its potential as a therapeutic agent with fewer side effects compared to traditional anxiolytic medications.
Emapunil is categorized under purine derivatives, specifically as an oxopurine. Its chemical structure is characterized by a purine core that is essential for its biological activity. The compound is primarily sourced from synthetic routes developed in laboratory settings and has been studied extensively in both preclinical and clinical trials for its anxiolytic properties.
The synthesis of Emapunil involves several key steps:
Emapunil's molecular formula is C₁₄H₁₅N₃O, with a molecular weight of approximately 241.29 g/mol. The structure consists of a purine base modified with various functional groups that contribute to its pharmacological properties. Key structural features include:
The three-dimensional conformation of Emapunil allows it to interact effectively with the translocator protein, facilitating its biological activity .
Emapunil can participate in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution .
Emapunil exerts its effects primarily through interaction with the translocator protein located on the outer mitochondrial membrane. This interaction influences steroidogenesis by facilitating the transport of cholesterol into mitochondria, which is crucial for steroid hormone synthesis. Specifically, Emapunil has been shown to enhance the production of allopregnanolone, a neuroactive steroid linked to mood regulation and anxiety relief .
The mechanism involves:
Relevant data indicates that these properties influence its formulation and delivery methods in therapeutic applications .
Emapunil has significant potential across various scientific fields:
Translocator Protein (TSPO), an 18 kDa transmembrane protein located in the outer mitochondrial membrane, is phylogenetically conserved across species and abundantly expressed in steroidogenic tissues and glial cells of the central nervous system (CNS) [1] [9]. It forms a critical complex with the voltage-dependent anion channel (VDAC1) and adenine nucleotide translocator (ANT), facilitating cholesterol import into mitochondria—the rate-limiting step for de novo neurosteroid biosynthesis [1] [6] [9]. TSPO’s cholesterol-recognition amino acid consensus (CRAC) domain (centered at Ala147) enables specific interactions with cholesterol, directing it to the inner mitochondrial membrane for conversion to pregnenolone by cytochrome P450scc (CYP11A1) [9]. This process underpins the synthesis of neuroactive steroids like allopregnanolone, a potent positive allosteric modulator of GABAA receptors implicated in mood and anxiety regulation [4] [6].
Beyond steroidogenesis, TSPO serves as a biomarker and modulator of neuroinflammation. Under physiological conditions, CNS TSPO expression is low but increases >10-fold in activated microglia and astrocytes during neuroinflammatory states [1] [8]. This upregulation correlates with pathologies such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis, where microglial activation drives neuronal damage [3] [6]. Mechanistically, TSPO ligands influence reactive oxygen species (ROS) production, mitochondrial permeability transition pore (mPTP) opening, and cytokine release (e.g., IL-6, CCL2), promoting a shift from pro-inflammatory to reparative microglial phenotypes [1] [8] [9]. Genetic studies reveal that TSPO knockdown attenuates neurosteroid production in glioblastoma cells, though compensatory mechanisms may occur in knockout models, highlighting context-dependent functionalities [8] [9].
Table 1: Key Functions of TSPO in the Central Nervous System
Function | Mechanism | Biological Impact |
---|---|---|
Neurosteroidogenesis | Cholesterol transport via CRAC domain; complex formation with VDAC1/STAR | Allopregnanolone synthesis → GABAergic modulation; anxiolysis |
Neuroinflammation Regulation | Modulation of mPTP; ROS/cytokine signaling (e.g., IL-6, CCL2 reduction) | Reprogramming microglia to anti-inflammatory phenotype; neuroprotection |
Biomarker of Pathology | Upregulation in activated microglia/astrocytes | PET imaging target for neurodegenerative diseases and brain injury |
Emapunil (AC-5216/XBD-173), a synthetic phenylpurine derivative (chemical formula: C23H23N5O2; molecular weight: 401.47 g/mol), was identified in 2004 as a high-affinity, selective TSPO ligand devoid of benzodiazepine-like side effects [2] [7] [10]. Its discovery emerged from screening compounds targeting the mitochondrial benzodiazepine receptor (MBR), later reclassified as TSPO. Emapunil exhibits nanomolar affinity for TSPO, with binding constants (Ki) of 0.297 nM in rat brain homogenates and IC50 values of 2.73–3.04 nM in human and rat glioma cells [7] [10]. Structurally, it features:
Pharmacologically, Emapunil is classified as a TSPO agonist or chaperone, distinct from classical benzodiazepines. It stimulates mitochondrial neurosteroidogenesis by enhancing cholesterol translocation, elevating allopregnanolone levels in the brain within hours of administration [4] [9]. This underlies its rapid anxiolytic and anti-panic effects, demonstrated in rodent models and human trials (NCT00108836) without sedation, tolerance, or withdrawal [2] [8] [10]. Additionally, Emapunil exerts immunomodulatory effects by polarizing microglia toward a protective phenotype, suppressing pro-inflammatory mediators like IL-6 and CCL2 [5] [8]. Its therapeutic potential extends to retinal degeneration, where it mitigates light-induced inflammation and neuronal damage [5].
Table 2: Emapunil Structural and Pharmacological Profile
Property | Detail |
---|---|
IUPAC Name | N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenylpurin-9-yl)acetamide |
SMILES | CCN(C(=O)Cn1c2nc(ncc2n(c1=O)C)c1ccccc1)Cc1ccccc1 |
InChI Key | NBMBIEOUVBHEBM-UHFFFAOYSA-N |
TSPO Affinity (Ki) | 0.297 nM (rat brain); 2.73 nM (human glioma cells) |
Pharmacological Effects | ↑ Allopregnanolone synthesis; ↓ IL-6/CCL2; anxiolysis; neuroprotection |
Emapunil belongs to a structurally diverse class of TSPO ligands, each with distinct binding and functional properties:
Emapunil’s superiority lies in its >100-fold selectivity for TSPO over GABAA receptors, minimizing off-target effects [2] [10]. Its residence time on TSPO and efficacy in stimulating neurosteroid synthesis exceed those of older ligands, as quantified via radiolabeled analogs like [11C]AC-5216 for brain imaging [2] [7] [10].
Table 3: Select TSPO Ligands and Key Properties
Ligand | Chemical Class | TSPO Ki (nM) | Primary Actions | Therapeutic Limitations |
---|---|---|---|---|
Emapunil | Phenylpurine | 0.297 | Agonist: ↑ Allopregnanolone; anti-inflammatory | None reported in trials |
PK11195 | Isoquinoline carboxamide | 0.6–3.6 | Antagonist: Diagnostic PET tracer | Limited therapeutic efficacy |
Ro5-4864 | Benzodiazepine | 1.02–20.04 | Agonist: Neurosteroidogenesis | Proconvulsant at high doses |
Etifoxine | Benzoxazine | 7,800–9,000 | Mixed GABAA/TSPO modulation | Lower potency; nonspecific effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7